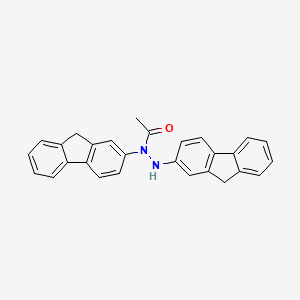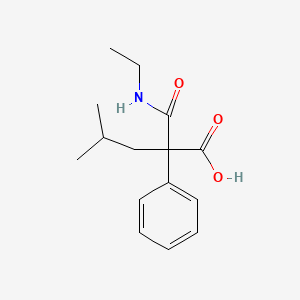
N-Acetyl-2,2'-hydrazofluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-2,2’-hydrazofluorene is a chemical compound with the molecular formula C28H22N2O. It is also known by its synonym, acetic acid, 1,2-difluoren-2-ylhydrazide . This compound is characterized by its unique structure, which includes two fluorene moieties connected by a hydrazine linkage and an acetyl group.
Méthodes De Préparation
The synthesis of N-Acetyl-2,2’-hydrazofluorene typically involves the reaction of 2,2’-hydrazofluorene with acetic anhydride. The reaction is carried out in an acetic acid environment or a mixture of water and pyridine . The reaction proceeds efficiently when the reaction mixture is heated to temperatures ranging from 50°C to 70°C . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
N-Acetyl-2,2’-hydrazofluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-Acetyl-2,2’-hydrazofluorene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: This compound can be used in studies involving the modification of biological molecules.
Mécanisme D'action
The mechanism by which N-Acetyl-2,2’-hydrazofluorene exerts its effects involves its interaction with specific molecular targets. The hydrazine linkage in the compound allows it to form stable complexes with various biological molecules, potentially inhibiting or modifying their activity . The acetyl group may also play a role in enhancing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
N-Acetyl-2,2’-hydrazofluorene can be compared with other similar compounds such as:
N-Acetyl-2,2’-hydrazobiphenyl: Similar structure but with biphenyl moieties instead of fluorene.
N-Acetyl-2,2’-hydrazonaphthalene: Contains naphthalene moieties.
N-Acetyl-2,2’-hydrazopyrene: Features pyrene moieties.
The uniqueness of N-Acetyl-2,2’-hydrazofluorene lies in its specific structure, which includes fluorene moieties, providing distinct chemical and physical properties .
Propriétés
Numéro CAS |
24225-71-6 |
|---|---|
Formule moléculaire |
C28H22N2O |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
N,N'-bis(9H-fluoren-2-yl)acetohydrazide |
InChI |
InChI=1S/C28H22N2O/c1-18(31)30(24-11-13-28-22(17-24)15-20-7-3-5-9-26(20)28)29-23-10-12-27-21(16-23)14-19-6-2-4-8-25(19)27/h2-13,16-17,29H,14-15H2,1H3 |
Clé InChI |
BNWLLBQXGNEQKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)NC4=CC5=C(C=C4)C6=CC=CC=C6C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-](/img/structure/B14004571.png)



![(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14004594.png)
![Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate](/img/structure/B14004596.png)




![N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14004627.png)
![N-[4-[[4-[(4-acetamidophenyl)methylideneamino]piperazin-1-yl]iminomethyl]phenyl]acetamide](/img/structure/B14004643.png)
![8-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14004644.png)
